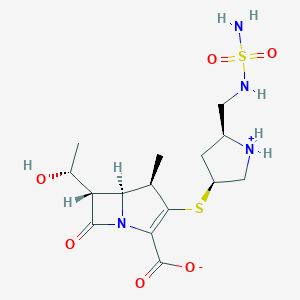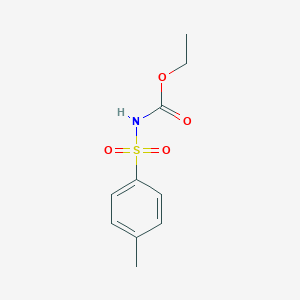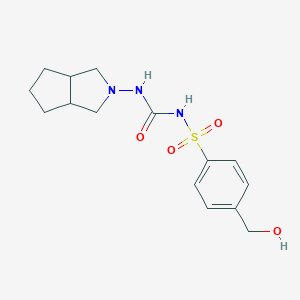
Metiltiolincosamida
Descripción general
Descripción
Methyl 1-Thiolincosaminide, also known by its unique identifier Methyl 1-thiolincosaminide, is a compound with the molecular formula C9H19NO5S and a molecular weight of 253.32 g/mol . This compound is a derivative of lincomycin and is primarily used as an impurity reference material in pharmaceutical research .
Aplicaciones Científicas De Investigación
Methyl 1-Thiolincosaminide has several scientific research applications, including:
Mecanismo De Acción
Target of Action
It is known to be a useful building block in carbohydrate and oligosaccharide chemistry and is involved in the biosynthesis of antibiotics . It is also a degradation product of Lincomycin .
Mode of Action
As a building block in carbohydrate and oligosaccharide chemistry, it likely interacts with its targets to facilitate the biosynthesis of antibiotics .
Biochemical Pathways
Methyl Thiolincosaminide is involved in the biosynthesis of antibiotics, suggesting its role in various biochemical pathways . .
Result of Action
Given its role in the biosynthesis of antibiotics, it may influence cellular processes related to antibiotic action . .
Análisis Bioquímico
Biochemical Properties
Methyl Thiolincosaminide plays a role in biochemical reactions, particularly in the biosynthesis of antibiotics
Cellular Effects
It is known to influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known to exert its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that the compound is stable and does not degrade easily .
Metabolic Pathways
This fundamental biochemical pathway is involved in the synthesis and recycling of the amino acid methionine and its derivative, S-adenosylmethionine (SAM) .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Methyl 1-Thiolincosaminide can be synthesized through a series of chemical reactions involving the modification of lincomycinThe reaction conditions often include the use of specific reagents and catalysts to facilitate the thiol group addition .
Industrial Production Methods
Industrial production of Methyl 1-Thiolincosaminide involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process is carried out in controlled environments to maintain the integrity of the compound. The final product is then purified and characterized using techniques such as HPLC and NMR .
Análisis De Reacciones Químicas
Types of Reactions
Methyl 1-Thiolincosaminide undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides.
Reduction: The compound can be reduced to modify its functional groups.
Substitution: The thiol group can participate in substitution reactions to form new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure specificity and yield .
Major Products Formed
The major products formed from these reactions include various derivatives of Methyl 1-Thiolincosaminide, which can be used for further research and development in pharmaceutical applications .
Comparación Con Compuestos Similares
Similar Compounds
Lincomycin: The parent compound from which Methyl 1-Thiolincosaminide is derived.
Clindamycin: A derivative of lincomycin with enhanced antibacterial activity.
Pirlimycin: Another lincomycin derivative used in veterinary medicine.
Uniqueness
Methyl 1-Thiolincosaminide is unique due to its specific thiol modification, which imparts distinct chemical properties and potential biological activities. This modification allows for the exploration of new derivatives and the development of novel antibiotics with improved efficacy .
Propiedades
IUPAC Name |
(2R,3R,4S,5R,6R)-2-[(1R,2R)-1-amino-2-hydroxypropyl]-6-methylsulfanyloxane-3,4,5-triol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19NO5S/c1-3(11)4(10)8-6(13)5(12)7(14)9(15-8)16-2/h3-9,11-14H,10H2,1-2H3/t3-,4-,5+,6-,7-,8-,9-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEEIMWYSDWZKAT-HJTGYUAHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C1C(C(C(C(O1)SC)O)O)O)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@H]([C@@H]1[C@@H]([C@@H]([C@H]([C@H](O1)SC)O)O)O)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19NO5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50624492 | |
| Record name | Methyl 6-amino-6,8-dideoxy-1-thio-D-glycero-alpha-D-galacto-octopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50624492 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14810-93-6 | |
| Record name | Methyl-1-thiolincosaminide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014810936 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methyl 6-amino-6,8-dideoxy-1-thio-D-glycero-alpha-D-galacto-octopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50624492 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | METHYL-1-THIOLINCOSAMINIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DCU8FXZ6BJ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What can modifications to methyl thiolincosaminide tell us about its role in lincomycin's activity?
A2: Researchers synthesized lincomycin analogues with modifications to the methyl thiolincosaminide portion, specifically creating 2-O-methyl and 2-deoxy derivatives []. While the specific antibacterial activity changes aren't detailed in the abstract, this research implies that alterations to the methyl thiolincosaminide structure can directly impact the biological activity of lincomycin. This suggests that methyl thiolincosaminide is not merely a passive linker in the lincomycin structure, but likely plays a role in target interaction or overall drug efficacy.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














![Octahydro-2-nitrosocyclopenta[c]pyrrole](/img/structure/B194201.png)

